molecular formula C12H17NO B1274218 4-Amino-1-phenylcyclohexan-1-ol CAS No. 51171-78-9

4-Amino-1-phenylcyclohexan-1-ol

Cat. No.: B1274218
CAS No.: 51171-78-9
M. Wt: 191.27 g/mol
InChI Key: IUECPDWEFSCXJG-UHFFFAOYSA-N
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Description

4-Amino-1-phenylcyclohexan-1-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. It is a cyclohexane derivative characterized by the presence of an amino group and a phenyl group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-phenylcyclohexan-1-ol typically involves the reduction of 4-nitro-1-phenylcyclohexan-1-ol. This reduction can be achieved using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction proceeds as follows: [ \text{4-Nitro-1-phenylcyclohexan-1-ol} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods: For industrial-scale production, the process may involve a one-pot synthesis method where 4-aminobenzoic acid derivatives are reacted under basic conditions using a suitable catalyst and solvent mixture . This method is advantageous due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

4-Amino-1-phenylcyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a chiral ligand in enantioselective catalysis, particularly in the addition of diethylzinc to aldehydes.

    Biology: The compound is studied for its potential as a trypsin inhibitor, contributing to the understanding of enzyme-inhibitor interactions.

    Medicine: Research has explored its use in the synthesis of analgesics and other bioactive compounds.

    Industry: It is utilized in the synthesis of β-amino acids, which are precursors for pharmacologically relevant β-lactams.

Mechanism of Action

The mechanism of action of 4-Amino-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, as a trypsin inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This interaction is crucial for understanding the compound’s potential therapeutic applications.

Comparison with Similar Compounds

    4-Amino-1-cyclohexanol: Similar structure but lacks the phenyl group.

    4-Amino-1-phenylbutan-1-ol: Similar structure but with a butane backbone instead of cyclohexane.

Uniqueness: 4-Amino-1-phenylcyclohexan-1-ol is unique due to the presence of both an amino group and a phenyl group on the cyclohexane ring, which imparts distinct chemical and biological properties. Its ability to act as a chiral ligand and enzyme inhibitor sets it apart from other similar compounds.

Biological Activity

4-Amino-1-phenylcyclohexan-1-ol is an organic compound notable for its unique structure, which includes a cyclohexane ring substituted with an amino group and a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an analgesic and enzyme inhibitor. The following sections will delve into its biological activity, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula: C12H17NO
  • Molecular Weight: 201.27 g/mol
  • CAS Number: 51171-78-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: It acts as a trypsin inhibitor by binding to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity. This mechanism underpins its potential therapeutic applications in conditions where trypsin activity needs to be modulated.
  • Analgesic Properties: Research has indicated that modifications of this compound can lead to the development of potent analgesics. The structural features that facilitate interaction with pain perception pathways include hydrogen bonding from the amino group and hydrophobic interactions from the phenyl group .

Biological Activity Overview

This compound exhibits a range of biological activities, as summarized in Table 1 below:

Activity Details
Analgesic Effects Investigated for potential pain relief properties through receptor interaction.
Enzyme Inhibition Functions as a trypsin inhibitor, impacting digestive enzyme activity.
Antimicrobial Potential Modifications have shown promise in developing antibacterial agents.
Chiral Ligand Used in enantioselective catalysis, showcasing its utility in organic synthesis.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Analgesic Development:
    A study focused on structural modifications of this compound to enhance its analgesic properties demonstrated that specific substitutions could yield compounds with improved efficacy against pain models in vivo. The research indicated that certain derivatives exhibited significant reductions in pain response compared to controls.
  • Enzyme Interaction Studies:
    Research involving kinetic assays revealed that this compound effectively inhibited trypsin, with IC50 values indicating a strong binding affinity. This inhibition was characterized through various biochemical assays, confirming its potential as a therapeutic agent for conditions requiring enzyme modulation .
  • Antimicrobial Activity:
    Investigations into the antimicrobial properties of derivatives of this compound showed promising results against various bacterial strains. The presence of the amino group was crucial for enhancing antimicrobial activity, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Structure Unique Features
4-Amino-1-cyclohexanol Lacks phenyl groupLimited biological activity compared to 4-amino derivative.
4-Amino-1-benzylcyclohexan-1-ol Contains benzyl instead of phenylDifferent binding properties due to altered hydrophobic interactions.
4-Amino-4-methylcyclohexanone Altered position of amino groupExhibits different reactivity and biological profiles.

Properties

IUPAC Name

4-amino-1-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUECPDWEFSCXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965444
Record name 4-Amino-1-phenylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51171-78-9, 51171-79-0, 1461708-75-7
Record name Cyclohexanol, 4-amino-1-phenyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 4-amino-1-phenyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-1-phenylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-phenylcyclohexan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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